molecular formula C17H16ClIN2O2 B2675735 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide CAS No. 313985-27-2

2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide

Cat. No.: B2675735
CAS No.: 313985-27-2
M. Wt: 442.68
InChI Key: WNWPZKWBFVNTLI-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide is a synthetic benzamide derivative intended for research and development purposes exclusively. This compound features a benzamide core substituted with chloro and iodo groups, and a 4-morpholinophenyl moiety. The morpholine group is a common pharmacophore found in many bioactive molecules and pharmaceutical candidates, often used to improve solubility and influence metabolic stability . The specific halogen pattern (chloro and iodo) on the benzamide ring makes it a potential intermediate for further synthetic elaboration, such as in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) to create more complex chemical libraries for screening . Compounds with similar morpholine and benzamide structures have been investigated in scientific research for various biological activities, including interactions with kinase targets . Researchers can utilize this chemical as a building block in medicinal chemistry programs or as a standard in analytical method development. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-5-iodo-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIN2O2/c18-16-6-1-12(19)11-15(16)17(22)20-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWPZKWBFVNTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide typically involves multi-step organic reactions. One common method includes the iodination of 2-chlorobenzamide followed by the introduction of the morpholinophenyl group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) in the presence of a base such as potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Reaction Types

The compound can undergo several types of chemical reactions:

  • Substitution Reactions : The chlorine and iodine atoms can be substituted with other functional groups.
  • Oxidation and Reduction : The compound can be oxidized or reduced to form various derivatives.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used, allowing for a range of halogenated derivatives and oxidized or reduced forms.

Chemistry

In the field of chemistry, 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide serves as a valuable building block in the synthesis of more complex organic molecules. Its ability to participate in substitution reactions makes it a versatile compound for creating novel derivatives that may possess unique properties.

Antimicrobial Properties

Research has indicated that compounds similar to 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide exhibit significant antimicrobial activity. For instance, studies have shown that related benzamide derivatives demonstrate efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may interfere with cellular signaling pathways involved in cancer progression. For example, structural modifications to similar compounds have been linked to enhanced potency against cancer cell lines, indicating that 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide might also exhibit similar effects .

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating diseases such as diabetes and cancer. Its interaction with specific molecular targets could lead to the development of new drugs that modulate enzyme activity or receptor signaling pathways associated with disease processes .

Industry Applications

In industrial settings, 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide may be utilized in the development of new materials and chemical processes. Its reactivity allows for its incorporation into formulations that require specific chemical characteristics, such as improved solubility or stability.

Case Study 1: Antimicrobial Screening

A study focused on a series of chlorinated benzamides found that compounds structurally related to 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide exhibited potent activity against mycobacterial and fungal strains. The results showed that these compounds had comparable or superior efficacy compared to established antibiotics like isoniazid and fluconazole, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Evaluation

In another investigation, researchers synthesized a library of benzamide derivatives and evaluated their inhibitory effects on cancer cell proliferation. The study found that certain modifications led to enhanced activity against Aurora kinase, a target implicated in cancer cell growth. This suggests that 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide could be a candidate for further development as an anticancer agent due to its structural similarities with effective inhibitors .

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with cellular signaling pathways involved in disease progression.

Comparison with Similar Compounds

Structural Analogues in Anticoagulant Activity

Several benzamide derivatives share the N-(4-morpholinophenyl) moiety but differ in substituents and pharmacological profiles:

Compound Name Substituents Biological Activity (aPTT, sec) Key Reference
N-(4-Morpholinophenyl)-2-(thiophen-2-ylcarbonyl)benzamide (Compound 5) Thiophen-2-ylcarbonyl at position 2 60.6 (aPTT at 30 µg/mL)
N-(4-Methoxyphenyl)-2-(5-chlorothiophen-2-ylcarbonyl)benzamide (Compound 9) 5-Cl-thiophen-2-ylcarbonyl at position 2 65.1 (aPTT at 30 µg/mL)
Target Compound 2-Cl, 5-I, N-(4-morpholinophenyl) Not reported N/A
  • Key Findings: The thiophene ring in Compounds 5 and 9 is critical for anticoagulant activity, as it enhances interactions with thrombin and factor Xa .

Halogenated Benzamide Derivatives

Halogen substituents significantly influence physical and chemical properties:

Compound Name Substituents Melting Point (°C) Molecular Weight Key Reference
5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide (CAS 338967-01-4) 5-Cl, sulfonylamino group Not reported 451.7
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide (Compound 51) 4-Benzylthio, sulfamoyl 266–268 ~550 (estimated)
Target Compound 2-Cl, 5-I, morpholinophenyl Not reported ~450 (estimated) N/A
  • Key Findings: Sulfonamide and sulfamoyl groups (e.g., in Compound 51 and CAS 338967-01-4) improve thermal stability, as evidenced by high melting points (>250°C) .

Biological Activity

2-Chloro-5-iodo-N-(4-morpholinophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound interferes with cellular signaling pathways associated with disease progression, particularly in cancer cells.

Antimicrobial Activity

Research indicates that 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide exhibits antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast and prostate cancer cells. The IC50 values observed in these studies indicate significant cytotoxicity, which correlates with the presence of halogen substituents that enhance its reactivity with cellular targets .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide is crucial for optimizing its biological activity. Key findings include:

  • Halogen Substituents : The presence of chlorine and iodine increases lipophilicity and enhances binding affinity to target proteins.
  • Morpholine Ring : This moiety contributes to improved solubility and stability, facilitating better cellular uptake.

Table 1 summarizes the SAR findings related to various derivatives of benzamide compounds:

Compound DerivativeIC50 (µM)Activity Type
2-Chloro-N-(phenyl)benzamide15Antimicrobial
2-Chloro-5-Iodo-N-(4-morph.)7Anticancer
N-(4-Morph.)benzamide25Cytotoxic

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at levels comparable to established antibiotics .
  • Cancer Cell Proliferation : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 7 µM. Mechanistic studies suggested apoptosis induction through caspase activation pathways .
  • In Vivo Studies : Animal model experiments indicated that administration of the compound significantly reduced tumor size in xenograft models, demonstrating its potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential halogenation and amidation steps. First, introduce iodine at the 5-position of 2-chlorobenzoic acid via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid. Next, activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate. Couple this with 4-morpholinoaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) to maximize yield (>75%) and purity (>95%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and morpholine ring integrity.
  • High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., ESI+ mode, expected [M+H]⁺ ~457.0 Da).
  • HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area).
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

Q. How can solubility challenges be addressed during in vitro biological assays?

  • Methodological Answer : Due to the hydrophobic morpholine and iodobenzamide groups, prepare stock solutions in DMSO (≤10% v/v) and dilute in assay buffers containing 0.1% Tween-80 or cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility. Validate stability via LC-MS over 24 hours to exclude precipitation or degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

Re-evaluate docking simulations (e.g., AutoDock Vina) using updated protein structures (PDB) and explicit solvent models.

Perform molecular dynamics (MD) simulations (50–100 ns) to assess binding mode stability.

Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics/thermodynamics.

Use QSPR models to correlate electronic descriptors (e.g., HOMO-LUMO gap from DFT calculations) with observed bioactivity .

Q. How can regioselectivity be controlled during halogenation steps in analogues of this compound?

  • Methodological Answer :

  • For iodination , use directing groups (e.g., nitro or methoxy) or Lewis acids (e.g., FeCl₃) to favor para/ortho substitution.
  • Chlorination at the 2-position can be achieved via Friedel-Crafts alkylation or radical-mediated pathways.
  • Monitor reaction progress with in situ Raman spectroscopy to detect intermediate halogenation states and adjust conditions dynamically .

Q. What mechanistic insights exist regarding its potential enzyme targets, such as phosphatases or kinases?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against bacterial phosphatases (e.g., AcpS-PPTase) using malachite green phosphate detection.
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays.
  • Structural analysis : Co-crystallize the compound with target enzymes to identify key interactions (e.g., halogen bonding with active-site residues) .

Q. How can metabolic stability be improved for in vivo applications without compromising target affinity?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., CF₃) at metabolically labile positions to reduce CYP450-mediated oxidation.
  • Replace the morpholine ring with a piperazine or tetrahydropyran moiety to enhance microsomal stability.
  • Validate modifications using hepatocyte microsome assays (human/rodent) and compare half-life (t₁/₂) improvements .

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